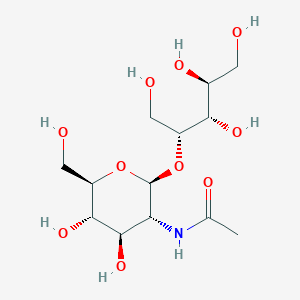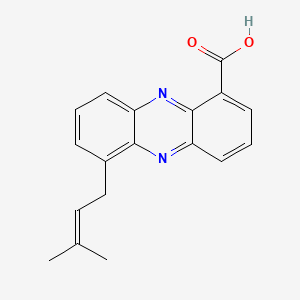
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- is a natural product found in Streptomyces cinnamonensis with data available.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of derivatives related to phenazinecarboxylic acid, exploring their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids and demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Photocatalytic Applications
Phenazine derivatives have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Coordination complexes based on phenazine units have shown promising results in the photocatalytic degradation of methyl violet dye, highlighting their potential in environmental remediation applications (Lu et al., 2021).
Fungicidal Activity and Phloem Mobility
Phenazine-1-carboxylic acid (PCA) and its derivatives have been evaluated for their fungicidal activity and phloem mobility. Some PCA derivatives conjugated with amino acids showed enhanced fungicidal activities against Rhizoctonia solani compared to PCA itself, although their phloem mobility in plants was limited, indicating challenges in systemic application (Niu et al., 2017).
Bioactive Metabolites from Co-Cultivation
The co-cultivation of two sponge-associated actinomycetes led to the induction of phenazine-derived compounds with antibacterial and antibiofilm properties. These findings suggest the potential of microbial co-cultivation as a method for discovering new antimicrobial agents (Hifnawy et al., 2020).
Environmental Biodegradation
Studies on the environmental fate of phenazine-1-carboxylic acid revealed that certain bacterial species can use it as a carbon and nitrogen source, degrading it through specific dioxygenase enzymes. This research contributes to understanding the biodegradation pathways of phenazine derivatives in the environment (Zhao et al., 2017).
properties
CAS RN |
85223-60-5 |
|---|---|
Product Name |
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
CVDTVMVFBZCMRF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
synonyms |
6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid 6-MBPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



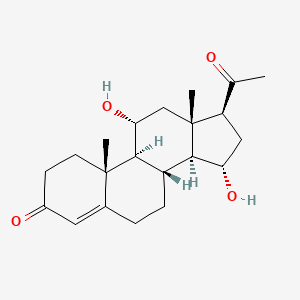
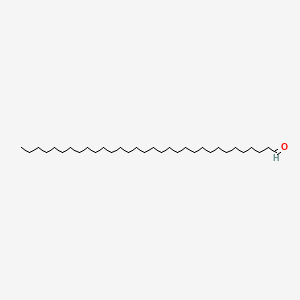
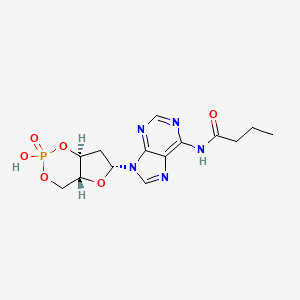
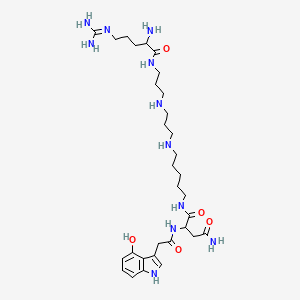
![Trimethyl[(S)-4-amino-4-carboxybutyl] ammonium](/img/structure/B1195544.png)
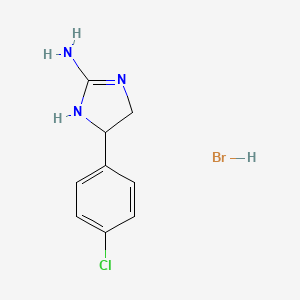
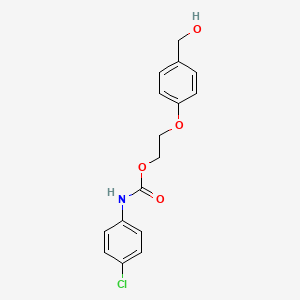
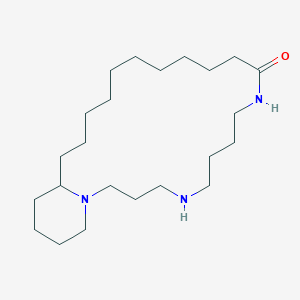
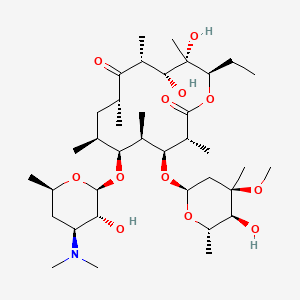
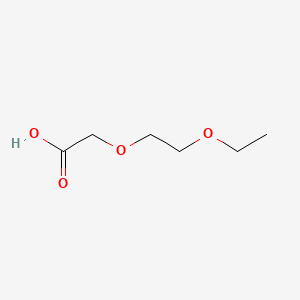
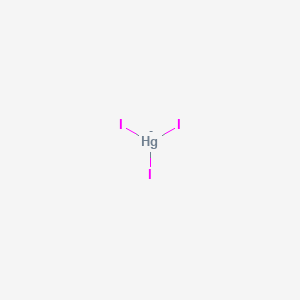
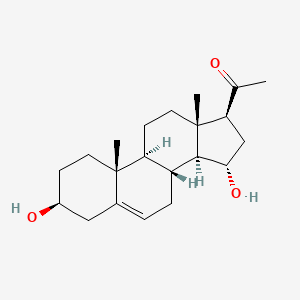
![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)
